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Compound of Interest

Compound Name: Tetraphenoxysilane

Cat. No.: B073000

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of organosilicon compounds like tetraphenoxysilane is
paramount for ensuring purity, understanding reactivity, and guaranteeing reproducible
outcomes in research and development. This guide provides a comprehensive comparison of
key analytical methods for the structural elucidation of tetraphenoxysilane, offering insights
into their principles, experimental data, and protocols.

Core Analytical Techniques for Structural
Confirmation

A multi-faceted analytical approach is essential for the unambiguous structural confirmation of
tetraphenoxysilane. The primary techniques employed include Nuclear Magnetic Resonance
(NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Single-crystal
X-ray diffraction, when applicable, provides the most definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information
about the chemical environment of atomic nuclei. For tetraphenoxysilane (C24H2004Si), *H,
13C, and 2°Si NMR are the most relevant.

1H NMR: In the proton NMR spectrum of tetraphenoxysilane, the aromatic protons of the four
phenoxy groups are expected to appear as multiplets in the range of & 7.0-8.0 ppm. The
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integration of these signals should correspond to 20 protons.

13C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in
the phenoxy groups. The carbon atom attached to the oxygen (ipso-carbon) will have a
characteristic chemical shift, as will the ortho, meta, and para carbons.

29Si NMR: Silicon-29 NMR is particularly informative for organosilicon compounds.
Tetraphenoxysilane is expected to show a single resonance in the 2°Si NMR spectrum,
indicative of the single silicon environment. The chemical shift for tetraphenoxysilane is
reported to be -82.1 ppm.

Table 1: Comparison of NMR Spectroscopic Data

Expected Chemical Key Information

Technique Nucleus ) )
Shift (ppm) Provided

Presence and
NMR H ~ 7.0 - 8.0 (multiplet) environment of

aromatic protons.

Number and type of

carbon environments
NMR 13C ~ 120 - 160 )

in the phenoxy

groups.

] Confirmation of the
NMR 29Gj ~-82.1 - _
silicon environment.

Experimental Protocol: NMR Spectroscopy of Tetraphenoxysilane

o Sample Preparation: Dissolve approximately 10-20 mg of the tetraphenoxysilane sample in
a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

¢ Instrument Setup: Place the NMR tube in the spectrometer. Tune the probe for the desired
nucleus (*H, 13C, or 2°Si).

o Data Acquisition: Acquire the spectrum using standard parameters. For 3C and 2°Si NMR, a
greater number of scans may be required due to the lower natural abundance of these
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isotopes.

» Data Processing: Process the raw data (Fourier transform, phase correction, and baseline
correction) to obtain the final spectrum. Chemical shifts are typically referenced to an internal
standard like tetramethylsilane (TMS).

Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR analysis of tetraphenoxysilane.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides information about the molecular weight and
fragmentation pattern of the compound, which aids in structural elucidation. For
tetraphenoxysilane, with a molecular weight of 400.51 g/mol , the molecular ion peak [M]*
would be expected at m/z 400.[1]

Electron lonization (EI-MS): This is a common ionization technique that can lead to extensive
fragmentation. The fragmentation pattern of tetraphenoxysilane would likely involve the loss
of phenoxy radicals (*OPh) or phenol (HOPh) molecules.

Table 2: Expected Mass Spectrometry Data for Tetraphenoxysilane

lonization Technique Expected m/z Interpretation
EI-MS 400 Molecular lon [M]*
EI-MS 307 [M - OPh]*

EI-MS 214 [M - 2(OPh)]*
EI-MS 94 [PhOH]*

EI-MS 77 [CeHs]+

Experimental Protocol: Mass Spectrometry of Tetraphenoxysilane
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: lonize the sample using the chosen method (e.qg., electron ionization).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum.

o Data Analysis: Analyze the spectrum to identify the molecular ion and characteristic fragment
ions.

Workflow for Mass Spectrometry Analysis

Caption: A general workflow for mass spectrometry analysis of tetraphenoxysilane.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes
vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups
present in a molecule.

For tetraphenoxysilane, the IR spectrum will be dominated by bands corresponding to the
vibrations of the Si-O-C and phenyl groups.

Table 3: Characteristic Infrared Absorption Bands for Tetraphenoxysilane

Wavenumber (cm—?) Vibration

~3100-3000 C-H stretching (aromatic)

~1600, 1490 C=C stretching (aromatic ring)
~1240 Asymmetric Si-O-C stretching

~975 Symmetric Si-O-C stretching
~750-700 C-H out-of-plane bending (aromatic)
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Experimental Protocol: FTIR Spectroscopy of Tetraphenoxysilane

o Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a thin film on a
salt plate (for liquids). For solid tetraphenoxysilane, the KBr pellet method is common.

e Background Spectrum: Record a background spectrum of the empty sample holder or the
pure KBr pellet.

e Sample Spectrum: Record the spectrum of the sample.

o Data Analysis: The instrument software will automatically subtract the background spectrum.
Analyze the resulting spectrum to identify the characteristic absorption bands.

Workflow for FTIR Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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